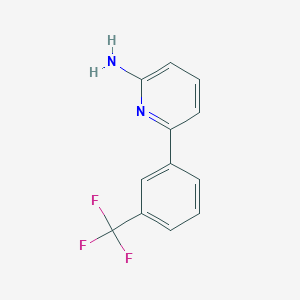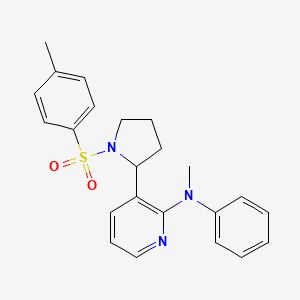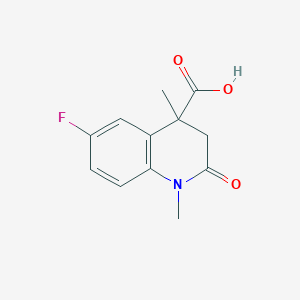
6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine is a synthetic organic compound that features a pyridazine ring substituted with a piperazine moiety and a tetrahydrofuran group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, cyclization reactions can be employed to form the pyridazine ring.
Substitution with Piperazine: The pyridazine core can be functionalized with a piperazine group through nucleophilic substitution reactions.
Introduction of the Tetrahydrofuran Group: The final step might involve the attachment of the tetrahydrofuran moiety, possibly through a coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or tetrahydrofuran moieties.
Reduction: Reduction reactions could be used to modify the functional groups, potentially altering the biological activity.
Substitution: Various substitution reactions can be performed on the pyridazine ring or the piperazine group to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
6-(Piperazin-1-yl)pyridazin-3-amine: Lacks the tetrahydrofuran group.
N-(Tetrahydrofuran-2-yl)pyridazin-3-amine: Lacks the piperazine group.
Uniqueness
The presence of both the piperazine and tetrahydrofuran groups in 6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine might confer unique biological properties, potentially enhancing its activity or selectivity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H19N5O |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
N-(oxolan-2-yl)-6-piperazin-1-ylpyridazin-3-amine |
InChI |
InChI=1S/C12H19N5O/c1-2-12(18-9-1)14-10-3-4-11(16-15-10)17-7-5-13-6-8-17/h3-4,12-13H,1-2,5-9H2,(H,14,15) |
Clave InChI |
UTTOOVFWJHRWSS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)NC2=NN=C(C=C2)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11813444.png)
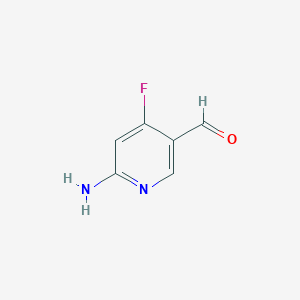
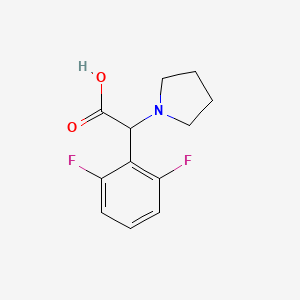
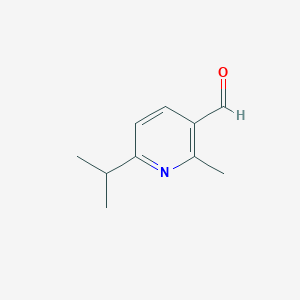
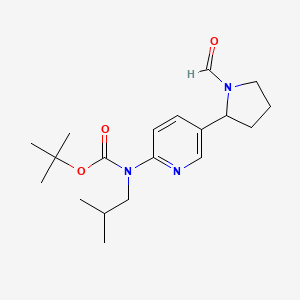
![3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11813482.png)


